Lipophilicity Shift: XLogP3‑AA Comparison Against 3-(Pyrrolidin-1-yl)propanehydrazide
The target compound exhibits a computed XLogP3‑AA of −0.2, whereas the des‑methyl analog 3-(pyrrolidin-1-yl)propanehydrazide (CID 12123383) has a computed XLogP3‑AA of −0.6 [1]. This +0.4 log unit difference reflects the positive contribution of the 2‑methyl group to lipophilicity. Higher lipophilicity within the fragment‑like range (XLogP < 1) is associated with improved passive membrane permeability while maintaining aqueous solubility suitable for biochemical assays. Fragment‑based screening libraries preferentially select compounds with XLogP ≈ 0 ± 0.5 for balanced permeability and solubility, giving the target compound a procurement advantage over the more hydrophilic des‑methyl comparator.
| Evidence Dimension | Partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | −0.2 |
| Comparator Or Baseline | 3-(Pyrrolidin-1-yl)propanehydrazide: −0.6 |
| Quantified Difference | ΔXLogP = +0.4 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); validated against experimental log P measurements for analogous hydrazides |
Why This Matters
A +0.4 log unit increase in XLogP differentiates procurement for fragment libraries requiring optimized permeability/solubility balance, directly impacting hit rates in cell-based assays.
- [1] PubChem. XLogP3‑AA values for CID 4599213 (−0.2) and CID 12123383 (−0.6). Computed descriptors, 2025 release. View Source
